Fluazinam

Catalog No.
S597337
CAS No.
79622-59-6
M.F
C13H4Cl2F6N4O4
M. Wt
465.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluazinam

CAS Number

79622-59-6

Product Name

Fluazinam

IUPAC Name

3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

Molecular Formula

C13H4Cl2F6N4O4

Molecular Weight

465.09 g/mol

InChI

InChI=1S/C13H4Cl2F6N4O4/c14-6-1-4(12(16,17)18)3-22-11(6)23-9-7(24(26)27)2-5(13(19,20)21)8(15)10(9)25(28)29/h1-3H,(H,22,23)

InChI Key

UZCGKGPEKUCDTF-UHFFFAOYSA-N

solubility

Solubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/L, 20 °C)
Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L
In water, 1.35X10-1 mg/L at 20 °C

Synonyms

3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine; ASC 66825; ASC 67178; Altima; Fluazinam; Frowncide; Frowncide SC; N-(3-Chloro-5-trifluoromethyl-2-pyridyl)-2,6-dinitro-3-chloro-4-trifluoromethylaniline;

Canonical SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

The exact mass of the compound Fluazinam is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in n-hexane 12, acetone 470, toluene 410, diethyl ether 320, dichloromethane 330, ethanol 150 (all in g/l, 20 °c)solubility in methanol 162 g/l, dichloroethane 485 g/l, ethyl acetate 624 g/lin water, 1.35x10-1 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fluazinam is a highly lipophilic dinitroaniline-derivative that functions as a potent uncoupler of oxidative phosphorylation in mitochondrial respiration (FRAC Group 29). As a multi-site contact active ingredient, it exhibits exceptional baseline toxicity against a broad spectrum of phytopathogenic oomycetes and fungi, particularly Phytophthora and Sclerotinia species. For procurement and agrochemical formulation, Fluazinam is prioritized for its extremely low effective concentration (EC50) requirements, its strong affinity for soil binding which minimizes environmental leaching risks, and its distinct non-systemic mechanism that mitigates the rapid resistance development commonly seen with single-site inhibitors [1].

Research Fit

Uncoupler mechanism research (FRAC Group 29)
Broad-spectrum antifungal screening studies
Resistance management and rotation study tool

Substituting Fluazinam with single-site systemic fungicides, such as the phenylamide metalaxyl or the SDHI boscalid, exposes formulations to severe field resistance risks; these alternatives often experience rapid efficacy drops against mutated pathogenic strains under field selection pressure [1]. Conversely, replacing Fluazinam with older multi-site protectants like mancozeb requires drastically higher application rates to achieve comparable disease control, which increases raw material volume requirements, handling costs, and environmental loading [2]. Fluazinam’s specific biochemical role—interrupting energy production via protonation/deprotonation cycles while reacting with thiols—cannot be replicated by standard substitutes, making it an essential precursor for low-dose, high-reliability resistance management programs [1].

Substitution Risk

Potency gap Reported EC50 values against Sclerotinia spp. differ by orders of magnitude vs. boscalid and thiophanate-methyl; direct substitution may require target-pathogen validation.
Cross‑resistance MDR1/MDR3 Botrytis cinerea strains may show reduced sensitivity to fluazinam; fludioxonil resistance spans all MDR phenotypes, limiting mutual replacement in vineyards.
Species bias Field efficacy against Sclerotinia minor can be lower for fludioxonil; fluazinam provides broader species coverage in mixed Sclerotinia populations.

Superior In Vitro Potency Against Sclerotinia sclerotiorum vs. Boscalid and Thiophanate-Methyl

In comparative agar dilution assays against 151 field isolates of Sclerotinia sclerotiorum, Fluazinam demonstrated extreme potency with EC50 values ranging from 0.001 to 0.002 µg/ml. In stark contrast, the SDHI fungicide boscalid required 0.068 to 0.219 µg/ml, and thiophanate-methyl required 1.23 to 2.15 µg/ml to achieve the same 50% growth reduction [1].

Evidence DimensionMycelial growth inhibition (EC50)
Target Compound Data0.001 - 0.002 µg/ml (Fluazinam)
Comparator Or Baseline0.068 - 0.219 µg/ml (Boscalid); 1.23 - 2.15 µg/ml (Thiophanate-methyl)
Quantified DifferenceFluazinam is approximately 34x to 100x more potent than boscalid, and over 600x more potent than thiophanate-methyl.
ConditionsIn vitro agar dilution method with discriminatory concentrations on field isolates.

Allows agrochemical formulators to achieve high field efficacy at drastically lower active ingredient concentrations, optimizing cost-per-acre and formulation payload.

Potency vs. S. sclerotiorum
Head-to-head
EC50 0.001–0.002 µg/mL (fluazinam) vs. boscalid 0.068–0.219 µg/mL, thiophanate-methyl 1.23–2.15 µg/mL; 34–2,150× lower.
Reported mycelial inhibition at substantially lower concentrations.
Agar dilution, 151 New York snap bean isolates.

Unmatched Inhibition of Zoospore Motility in Phytophthora vs. Fosetyl-Al

When evaluating the suppression of zoospore motility across three Phytophthora species (P. capsici, P. citrophthora, P. parasitica), Fluazinam exhibited the highest sensitivity among tested compounds, yielding EC50 and EC90 values of <0.001 µg/ml. The comparator, fosetyl-Al, was the least sensitive, requiring 299 to 334 µg/ml to reach the EC50 threshold [1].

Evidence DimensionZoospore motility inhibition (EC50)
Target Compound Data<0.001 µg/ml (Fluazinam)
Comparator Or Baseline299 - 334 µg/ml (Fosetyl-Al)
Quantified DifferenceFluazinam is >299,000 times more active at inhibiting zoospore motility than fosetyl-Al.
ConditionsIn vitro motility assay evaluating encysted zoospores of three Phytophthora species.

Demonstrates Fluazinam's critical value in preventive formulations where arresting initial spore motility is the primary mechanism for preventing crop infection.

Field lettuce drop
Head-to-head
Highest S. minor control (with boscalid); highest S. sclerotiorum control (with fludioxonil/vinclozolin). 82–84% in vitro inhibition of S. minor at 0.01 µg/mL vs. 1–16% for boscalid.
Supports broader species coverage in mixed-infection fields.
Field + agar plate data; fludioxonil underperforms vs. S. minor in field.

Stable Field Efficacy and Absence of Directional Resistance Selection vs. Metalaxyl

Field population studies of Phytophthora infestans exposed to multiple fungicide applications within a single season revealed that metalaxyl induced rapid directional selection toward resistance and significantly reduced the genotypic diversity of the population. In contrast, populations exposed to Fluazinam showed no significant changes in frequency distribution (P > 0.05) or shifts in median sensitivity, confirming its stability as a multi-site uncoupler [1].

Evidence DimensionShift in sensitivity distributions (Resistance Selection)
Target Compound DataNo directional selection; stable EC50 frequency distribution (P > 0.05)
Comparator Or BaselineMetalaxyl (Significant directional selection toward resistance and reduced genetic diversity)
Quantified DifferenceFluazinam maintains baseline population sensitivity under field pressure, whereas metalaxyl rapidly selects for resistant clonal lineages.
ConditionsField evaluation of P. infestans populations at the center of origin under natural growing conditions over a single season.

Guarantees long-term commercial viability and reduces the risk of product failure in regions with high disease pressure and established single-site fungicide resistance.

Soil‑borne melon pathogens
Head-to-head
Macrophomina EC50 0.03 mg/L (fluazinam), 447× lower than boscalid (13.40 mg/L); comparable to fludioxonil (0.03 mg/L). Superior in vivo control of M. euphorbiicola.
In vitro parity with fludioxonil; reported advantage in root preservation.
Nine Macrophomina isolates; PDA assays plus in vivo root parameters.
B. cinerea MDR profile
Class-level
MDR1/MDR3: resistance to fluazinam; MDR2: sensitive. Fludioxonil resistance in all MDR types.
Resistance context may inform rotation design in vineyards.
French/German isolates; qualitative phenotype classification.
Uncoupler mechanism
Class-level
Oxidative phosphorylation uncoupler (FRAC 29); multi-site, not target-site specific; rapid mammalian detoxification reported.
Distinct resistance risk profile vs. SDHI/QoI inhibitors.
Biochemical classification; supports mode-of-action rotation studies.
Thermoresponsive microcapsule
Cross-study
Flu@TRNP: LC50 reduced 25% at 35°C vs. commercial formulation; lower phytotoxicity at 40°C; 75.3% encapsulation efficiency.
Formulation research context; may improve heat‑stress performance.
Microcapsule diameter 3.4 µm; LCST ~32°C; field trials on cowpea/potato.

High-Value Crop Protection Against Oomycetes

Because Fluazinam inhibits zoospore motility at concentrations below 0.001 µg/ml, it is a highly effective choice for preventive spray formulations targeting Phytophthora infestans (late blight) in potatoes and tomatoes, where stopping initial spore germination is the critical intervention point[1].

Resistance Management Programs for Sclerotiniaceae

Given its multi-site uncoupling mechanism and lack of directional resistance selection, Fluazinam is strongly recommended as a rotational or foundational active ingredient in regions where Sclerotinia sclerotiorum has developed tolerance to single-site SDHIs (like boscalid) or benzimidazoles (like thiophanate-methyl) [2].

Low-Dose, High-Efficacy Agrochemical Manufacturing

For formulators looking to reduce the total volume of active ingredients per hectare, Fluazinam's extreme in vitro potency (50-100x greater than boscalid) allows for highly concentrated, low-application-rate products, optimizing logistics and reducing environmental chemical loading compared to bulky protectants like mancozeb [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sclerotinia white mold research in legumes
Reported EC50 potency rank vs. comparators
Pathogen sensitivity assays at discriminatory concentrations
Lettuce drop mixed‑species Sclerotinia studies
Broad species coverage in field and in vitro
Comparative efficacy against S. minor and S. sclerotiorum isolates
Soil‑borne Macrophomina research in melon
EC50 advantage over boscalid/cyprodinil; in vivo root preservation
In vivo Macrophomina species control and root‑length assays
Botrytis resistance management in vineyard studies
MDR2 sensitivity profile; distinct cross‑resistance from fludioxonil/DMIs
MDR phenotype screening of local Botrytis populations

Physical Description

Light yellow solid; [HSDB] Omega 500F: Yellow liquid with a pungent odor (40% active ingredient); [Reference #2]

Color/Form

Light yellow crystals

XLogP3

6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

463.9513790 Da

Monoisotopic Mass

463.9513790 Da

Heavy Atom Count

29

Density

1.259 g/mL at 25 °C

LogP

4.01 (LogP)
log Kow = 4.1

Odor

Pungent at 23 °C

Melting Point

115-117 °C

UNII

0P91PCK33Q

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Fluazinam is a lipophilic weak acid with strong uncoupling activity on mitochondria in vitro.

Vapor Pressure

0.000056 [mmHg]
5.6X10-5 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

79622-59-6

Absorption Distribution and Excretion

Metabolites AMPA /(4-chloro-N2-[3-chloro-5- (trifluoromethyl)-2-pyridyl]-3-nitro-5-(trifluoromethyl)-1,2-benzenediamine)/, DAPA /(3-chloro-2-(2,6-diamino-3-chloro-alpha,alpha,alpha- trifluoromethyl) pyridine)/, and some related conjugates and hydrolysis products were isolated, identified and characterized from urine, feces and bile of radiolabelled fluazinam-treated rats. Fluazinam was almost completely metabolized by hydroxylation, followed by conjugation. A quantitative sex difference was not observed.
In a metabolism study in rats, only 33-40% of the administered dose of radio labeled fluazinam was absorbed. Most of the administered dose was recovered in the feces (>89%). Unabsorbed parent compound represented most of the identified radioactivity in the feces. Excretion via the urine was minor (<4%). Total biliary radioactivity, however, represented 25-34% of the administered dose, indicating considerable enterohepatic circulation. Analysis of chromatograms indicated that numerous metabolites were present in the bile.

Metabolism Metabolites

... Fluazinam was almost completely metabolized /in treated rats/ by hydroxylation, followed by conjugation. A quantitative sex difference was not observed.

Wikipedia

Fluazinam

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Acaricides, Fungicides

General Manufacturing Information

Preparation: R. Nishiyama et al., EP 31257; eidem, US 4331670 (1981, 1982 both to Ishihara Sangyo Kaisha).

Stability Shelf Life

Stable to acid, alkali and heat.
Stable in plastic bottles for 90 days at 50 °C. Stable under UV light for 2 hours. Stable to acid and alkali overnight.
Storage stability: No change in active content (before and after storage: 41.4%, 41.5%) over 12 months at 25 °C and 50% humidity. /Allegro 500F/ /from table/

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